N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that features both indole and beta-carboline moieties These structures are significant in medicinal chemistry due to their presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The beta-carboline moiety can be synthesized via Pictet-Spengler condensation, which involves the reaction of tryptamine with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing these synthetic routes for higher yields and purity. This can include the use of automated synthesizers and continuous flow reactors to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Halogens, nitro groups under electrophilic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated derivatives .
Scientific Research Applications
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The indole and beta-carboline moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes like cell proliferation, apoptosis, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety.
Beta-Carboline Derivatives: Harmine and harmaline, which share the beta-carboline structure.
Uniqueness
N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to the combination of both indole and beta-carboline moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C23H24N4O2/c28-22(27-14-10-16-5-1-4-8-21(16)27)9-12-24-23(29)26-13-11-18-17-6-2-3-7-19(17)25-20(18)15-26/h1-8,25H,9-15H2,(H,24,29) |
InChI Key |
QCQPQCRVWSKQDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Origin of Product |
United States |
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